![molecular formula C₂₄H₂₆O₁₂ B1140302 [(2R,3R,4S,5R,6R)-3,4,5-三乙酰氧基-6-(4-甲基-2-氧代色烯-7-基)氧基氧杂环己烷-2-基]甲基乙酸酯 CAS No. 67945-53-3](/img/structure/B1140302.png)
[(2R,3R,4S,5R,6R)-3,4,5-三乙酰氧基-6-(4-甲基-2-氧代色烯-7-基)氧基氧杂环己烷-2-基]甲基乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside (MUG) is a synthetic substrate used in biochemical and molecular biology research. It is commonly used to detect the activity of the enzyme β-glucuronidase in various biological samples. MUG is a highly sensitive and specific substrate that has been widely used in many research fields, including microbiology, biochemistry, and genetics.
科学研究应用
生化试剂
该化合物用作生化试剂 {svg_1}。由于其特性,它常用于各种科学实验。 它是赛默飞世尔科技化学品产品组合的一部分 {svg_2}.
糖基化合物研究
它用于糖基化合物的研究 {svg_3}。糖基化合物是一类含有糖基的化合物。 它们在许多生物过程中很重要,是许多研究的重点 {svg_4}.
酶活性测定
该化合物已被用作来自原代海马神经元的溶酶体富集级分中葡萄糖神经酰胺酶 β 酶活性测定的底物 {svg_5}。 这有助于了解这种酶在神经元中的作用和功能 {svg_6}.
酵母发酵
它已被用于酵母发酵过程中的 β-葡萄糖苷酶测定 {svg_7}。 这有助于了解 β-葡萄糖苷酶在发酵过程中的作用 {svg_8}.
葡萄糖脑苷脂酶 1 (GBA1) 活性测定
该化合物已被用于测定巨噬细胞细胞系 (RAW) 中葡萄糖脑苷脂酶 1 (GBA1) 相关的葡萄糖苷酶活性 {svg_9}。 这有助于了解 GBA1 在巨噬细胞中的作用和功能 {svg_10}.
N-乙酰-α-D-葡萄糖胺酶测定
通过对酶水解糖苷 1 释放的 4-甲基伞形酮进行荧光测量,可以实现对 N-乙酰-α-D-葡萄糖胺酶的新型灵敏测定 {svg_11}。 该测定已通过对猪肝和人血清中酶制剂获得的结果进行了说明 {svg_12}.
作用机制
Target of Action
The primary target of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside (4-MU) is hyaluronan (HA) , a prominent component of the extracellular matrix at many sites of chronic inflammation . HA plays many roles in normal tissue function and development, including providing support and anchorage for cells, facilitating cell–cell signaling, and facilitating cell movement and migration .
Mode of Action
4-MU inhibits the synthesis of HA . This inhibition results in beneficial effects observed in several animal models of diseases where HA has been implicated in disease pathogenesis, including inflammation, autoimmunity, and cancer . The compound has also been shown to be effective against pests that feed on plant sap .
Biochemical Pathways
4-MU can be applied to identify the metabolic pathways of bacteria in an ecosystem by using fluorescence microscopy . It is also used to measure the activity of some enzymes in vitro . The toxic effect of this compound is due to its ability to inhibit acetate synthesis and disrupt membrane transport systems .
Pharmacokinetics
The pharmacokinetics of 4-MU is complex. At steady state, more than 90% of the drug is present in plasma as the glucuronidated metabolite 4-methylumbelliferyl glucuronide (4-MUG), with the sulphated metabolite, 4-methylumbelliferyl sulphate (4-MUS) comprising most of the remainder . Factors potentially affecting 4-MU uptake and plasma concentrations in mice include its taste, short half-life, and low bioavailability .
Result of Action
4-MU has been shown to decrease hyaluronan synthesis, diminish proliferation, and induce apoptosis while reducing cell migration and the activity of metalloproteinases . These effects are consistent with established roles for HA and its receptors in T-cell proliferation, activation, and differentiation .
Action Environment
The action of 4-MU can be influenced by environmental factors. For example, the compound’s efficacy can be affected by the presence of hyaluronic acid
生化分析
Cellular Effects
The toxic effect of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside is due to its ability to inhibit acetate synthesis and disrupt membrane transport systems . It has been shown to be effective against spittlebugs and other pests that feed on plant sap .
Molecular Mechanism
At the molecular level, 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside exerts its effects through its interactions with enzymes and other biomolecules. It is used to measure the activity of some enzymes in vitro .
Temporal Effects in Laboratory Settings
The effects of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside over time in laboratory settings are yet to be fully elucidated. It is known that this compound is used in research and development, indicating its stability for use in long-term studies .
Metabolic Pathways
4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside can be applied to identify the metabolic pathways of bacteria in an ecosystem by using fluorescence microscopy .
属性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHHLVBZMNCURY-ZXGKGEBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

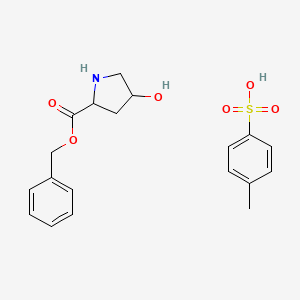



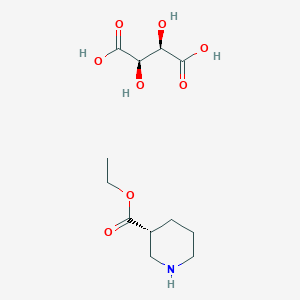
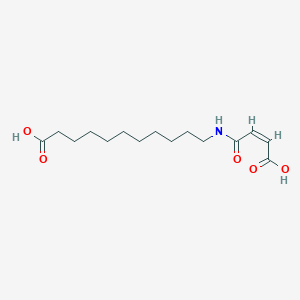
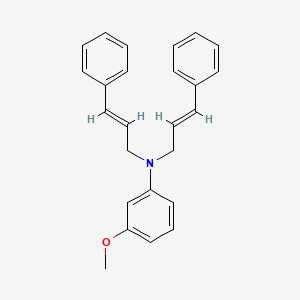

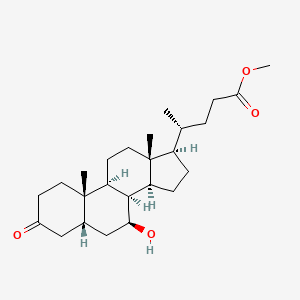
![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)

